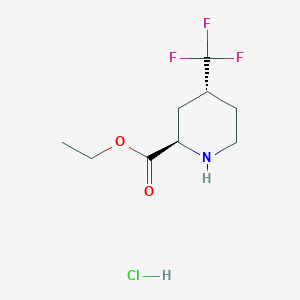

trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride

Description

Properties

IUPAC Name |

ethyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2.ClH/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12;/h6-7,13H,2-5H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIPIBFORRJLKY-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various cyclization reactions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Properties

Synthesis Methods:

The synthesis of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents. Common methods include:

- Trifluoromethylation : Using trifluoromethyl iodide (CF3I) in the presence of a base under anhydrous conditions to introduce the trifluoromethyl group.

- Recrystallization and Chromatography : These purification techniques are employed to enhance yield and purity in industrial production settings.

Chemical Properties:

Chemistry

The compound serves as a crucial building block in organic synthesis:

- Pharmaceutical Development : It is utilized in the synthesis of complex molecules aimed at developing new drugs, particularly those targeting neurological disorders due to its enhanced metabolic stability from the trifluoromethyl group .

- Agrochemicals : The compound's properties contribute to the efficacy of pest control products, improving penetration into plant tissues .

Biology

Research indicates potential biological activities:

- Enzyme Interaction Studies : The compound is examined for its effects on various enzymes and receptors, making it a candidate for studying metabolic pathways .

- Therapeutic Potential : Ongoing investigations focus on its role as a therapeutic agent for neurological conditions, leveraging its ability to modulate specific molecular targets .

Pharmaceutical Applications

A study published in MDPI highlights the development of novel compounds derived from this compound aimed at treating hepatic steatosis. These compounds demonstrated significant reductions in serum levels of retinol-binding protein 4 (RBP4), indicating potential therapeutic effects in metabolic disorders .

Agrochemical Formulations

Research has shown that formulations incorporating this compound exhibit improved pest control efficacy due to increased lipophilicity, allowing better absorption in plant tissues. This property enhances the effectiveness of agrochemicals in agricultural applications .

Mechanism of Action

The mechanism of action of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Derivatives

2-Ethyl-piperidine-2-carboxylic acid methyl ester hydrochloride

- Structural Differences : The ethyl substituent at the 2-position (vs. trifluoromethyl at 4-position) and a methyl ester (vs. ethyl ester) result in reduced steric bulk and altered electronic effects.

- Synthetic Route : Synthesized via analogous methods, such as condensation with aldehydes (e.g., 2,3-difluoro-benzaldehyde), but yields may differ due to steric hindrance from the ethyl group .

17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride

- Core Structure : A yohimbane alkaloid derivative with a methyl ester and hydrochloride salt.

- Functional Comparison : While both compounds share ester and hydrochloride groups, the yohimbane core confers affinity for adrenergic receptors, unlike the piperidine-based target compound. The trifluoromethyl group in the target compound likely enhances metabolic stability compared to the hydroxylated yohimbane derivative .

Heterocyclic Analogues with Trifluoromethyl and Ester Groups

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

- Core Structure : Pyrimidine ring substituted with trifluoromethyl groups and an ethyl ester.

- Synthesis and Properties : Synthesized via Suzuki-Miyaura coupling (e.g., using pyridinyl boronic acids). The dual trifluoromethyl groups increase molecular weight (m/z 366 ) and may enhance binding to hydrophobic enzyme pockets.

Simple Ester Derivatives

Propionic acid ethyl ester and Butyric acid ethyl ester

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Flexibility : Piperidine derivatives with ethyl esters (e.g., ) are synthesized under milder conditions compared to pyrimidine analogues requiring cross-coupling reactions .

- Biological Relevance : The trifluoromethyl group in the target compound enhances stability over hydroxylated analogs (e.g., yohimbine derivatives), making it more suitable for in vivo applications .

- Solubility vs. Lipophilicity : Ethyl esters strike a balance between solubility (via hydrochloride salt) and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Biological Activity

trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the piperidine ring. This compound has been studied for various biological activities, including its effects on enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group () that enhances its lipophilicity and metabolic stability, making it a valuable candidate for biological studies.

The mechanism of action of this compound involves interactions with specific molecular targets. The trifluoromethyl moiety is known to enhance binding affinity to various enzymes and receptors, modulating their activity. This is particularly relevant in the context of neurological disorders where receptor modulation can lead to therapeutic benefits .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, it moderately inhibits COX-2 and LOX-5/15, suggesting anti-inflammatory properties .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The presence of the trifluoromethyl group is believed to contribute to this activity due to increased metabolic stability and interaction with cellular targets .

- Neurological Applications : There is ongoing research exploring its potential as a therapeutic agent for neurological disorders. The ability to modulate neurotransmitter receptors makes it a candidate for further investigation in treating conditions such as Alzheimer's disease.

Case Studies

Several studies have evaluated the biological activity of various derivatives related to this compound:

Comparative Analysis with Similar Compounds

The unique combination of the trifluoromethyl group and piperidine ring in this compound sets it apart from other piperidine derivatives:

| Compound Type | Features | Biological Activity |

|---|---|---|

| Trifluoromethyl-piperidine Derivatives | Similar trifluoromethyl group | Varies widely; some show anti-inflammatory effects |

| Piperidine Carboxylic Acid Esters | Lacks trifluoromethyl group | Generally lower metabolic stability |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stereochemical integrity of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride?

- Methodological Answer :

- HPLC with UV detection (≥95% purity threshold) is standard for assessing purity, using a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .

- Chiral chromatography or polarimetry is critical to confirm the trans-stereochemistry. For example, compare retention times against a racemic mixture or use a chiral stationary phase (CSP) column .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as trifluoromethyl group integration and piperidine ring conformation. Assign peaks using 2D-COSY or NOESY for spatial correlations .

Q. How should researchers design synthetic routes for trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride?

- Methodological Answer :

- Start with a piperidine precursor functionalized at the 2- and 4-positions. Introduce the trifluoromethyl group via electrophilic trifluoromethylation (e.g., using Umemoto’s reagent) under anhydrous conditions .

- For esterification, employ carbodiimide coupling (e.g., EDC·HCl) to activate the carboxylic acid, followed by reaction with ethanol. Use triethylamine to neutralize HCl byproducts .

- Isolate the hydrochloride salt via recrystallization from ethanol/diethyl ether, ensuring stoichiometric HCl addition to avoid excess acid .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group or decomposition of the trifluoromethyl moiety.

- Monitor moisture content using Karl Fischer titration ; maintain relative humidity <30% to avoid deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data linked to stereochemical impurities?

- Methodological Answer :

- Perform enantiomeric excess (ee) analysis via chiral HPLC or SFC (supercritical fluid chromatography) to quantify cis-isomer contamination .

- Validate biological assays with stereochemically pure batches (e.g., ≥99% trans). For example, compare IC₅₀ values in receptor-binding studies to identify artifacts from impurities .

- Use dynamic kinetic resolution during synthesis to minimize racemization, employing chiral catalysts (e.g., BINOL-based) .

Q. What strategies mitigate trifluoromethyl group instability during long-term in vitro studies?

- Methodological Answer :

- Use deuterated solvents (e.g., DMSO-d₆) in NMR stability studies to track trifluoromethyl degradation products (e.g., fluoride ions via ¹⁹F NMR) .

- Add radical scavengers (e.g., BHT) to assay buffers to inhibit oxidative cleavage of the C–CF₃ bond .

- Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring via LC-MS for mass shifts indicative of degradation .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- Use molecular dynamics simulations (e.g., GROMACS) to model membrane permeability, focusing on the piperidine ring’s pKa and logP .

- Apply QSAR models to predict metabolic pathways (e.g., ester hydrolysis by carboxylesterases) using descriptors like topological polar surface area (TPSA) .

- Validate predictions with in vitro hepatocyte assays and microsomal stability studies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile variability across studies?

- Methodological Answer :

- Compare differential scanning calorimetry (DSC) data under standardized heating rates (e.g., 10°C/min) to detect polymorphic forms or hydrate formation .

- Perform hot-stage microscopy to visually confirm melting behavior and rule out decomposition (e.g., darkening or gas evolution) .

- Cross-reference synthesis protocols: Differences in HCl salt stoichiometry (e.g., monohydrate vs. anhydrous) alter melting points by 5–10°C .

Key Analytical Parameters Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.